1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one
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Overview
Description
1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one is a complex organic compound featuring a piperidine moiety Piperidine derivatives are known for their significant roles in medicinal chemistry, often serving as key intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine derivatives with cyclopropanecarbonyl chloride, followed by further functionalization to introduce the acetyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound known for its anticancer activity.
Matrine: A piperidine alkaloid with antiviral and anticancer effects.
Uniqueness
1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one stands out due to its unique combination of a cyclopropane ring and two piperidine rings, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
1-[[1-(1-acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13(20)17(7-8-17)16(22)18-10-5-14(6-11-18)12-19-9-3-2-4-15(19)21/h14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRIFZJZGDQOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)N2CCC(CC2)CN3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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